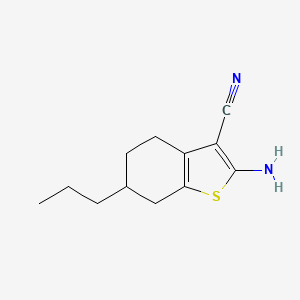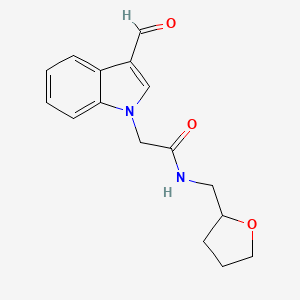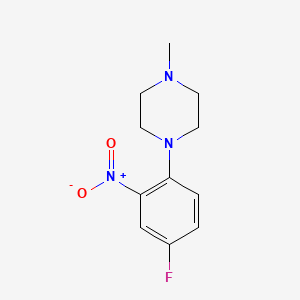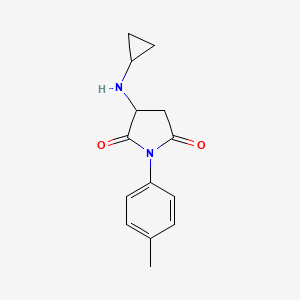
2,2,4-Trimethylpentanoic acid
Vue d'ensemble
Description
2,2,4-Trimethylpentanoic acid (TMPA) is an organic compound belonging to the class of carboxylic acids. It is a five-carbon chain molecule with a methyl group on each of the two terminal carbon atoms and two methyl groups on the central carbon atom. The molecular formula for TMPA is C7H14O2 and its molecular weight is 130.18 g/mol. It is a white crystalline solid with a melting point of -52°C and a boiling point of 117°C. TMPA is a naturally occurring compound and is found in a variety of plant and animal sources.
Applications De Recherche Scientifique
Renal Transport Effects : 2,2,4-Trimethylpentane (TMP), from which 2,2,4-Trimethylpentanoic acid is derived, affects renal transport. TMP metabolites, including this compound, influence the transport of organic anions and cations in renal cortical slices from male rats. This compound exhibited a reduction in both organic anion and cation transport (Lock, Strasser, Bus, & Charbonneau, 1993).
Laboratory Techniques : 2,2,4-Trimethylpentane, closely related to this compound, is used in laboratory exercises to teach extraction, distillation, and crystallization techniques (Amsterdamsky, 1998).
Chemical Binding Characteristics : A study exploring the binding of 2,2,4-Trimethylpentane metabolites to alpha 2u-globulin in vitro found that compounds causing accumulation of alpha 2u in male rat kidneys show varying degrees of binding. However, this compound itself did not compete for binding (Borghoff, Miller, Bowen, & Swenberg, 1991).
Urinary Metabolites : In a study on the metabolism of 2,2,4-Trimethylpentane in male rats, this compound was identified as a principal urinary metabolite (Olson, Yu, Hobson, & Serve, 1985).
Positron Scattering Studies : Research on positron scattering from 2,2,4-Trimethylpentane (related to this compound) contributes to radiation physics and chemistry, particularly in medical imaging techniques (Chiari et al., 2014).
Interfacial Area in Chemical Reactions : 2,2,4-Trimethylpentane (related to this compound) is involved in studies investigating the interfacial areas in dispersions with sulfuric acid, which is significant in the context of alkylation reactor operations (Ende, Eckert, & Albright, 1995).
Mécanisme D'action
Target of Action
The primary target of 2,2,4-Trimethylpentanoic acid is the organic anion transport system in the kidneys . This system is responsible for the transport of organic anions, such as p-aminohippurate (PAH), across the renal tubular epithelium .
Mode of Action
This compound interacts with its target by acting as a competitive inhibitor of the organic anion transport system . This means that it competes with other substrates (like PAH) for binding to the transport system, thereby reducing the transport of these substrates .
Biochemical Pathways
The compound is a metabolite of 2,2,4-trimethylpentane (TMP), a component of unleaded gasoline . TMP undergoes oxidative metabolism to yield 2,2,4- and 2,4,4-trimethylpentanol, pentanoic acid, and 5-hydroxypentanoic acid .
Pharmacokinetics
Studies have shown that there is a time- and concentration-dependent accumulation of radioactivity into slices of renal cortex when radiolabeled 2,4,4-trimethylpentanoic acid is used . This suggests that the compound may have some degree of renal accumulation.
Result of Action
The inhibition of the organic anion transport system by this compound leads to a decrease in the accumulation of PAH . This could potentially affect the renal clearance of drugs and other substances that are substrates of this transport system.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory effect on the organic anion transport system is dependent on its concentration . Additionally, the compound’s action may be influenced by the presence of other substrates of the transport system, as they would compete with the compound for binding to the system .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2,4-trimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)5-8(3,4)7(9)10/h6H,5H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBUGGCJRMEOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235692 | |
| Record name | Valeric acid, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866-72-8 | |
| Record name | Valeric acid, 2,2,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valeric acid, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-trimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4,4-Trimethylpentanoic acid interact with the kidneys, and what are the downstream effects?
A1: Research suggests that 2,4,4-Trimethylpentanoic acid, a major metabolite of the nephrotoxic compound 2,2,4-Trimethylpentane, interacts with the organic anion transport system in rat renal cortical slices. [] This interaction inhibits the accumulation of p-aminohippurate (PAH), a prototypical organic anion used to study renal function. [] Kinetic analysis reveals that 2,4,4-Trimethylpentanoic acid acts as a competitive inhibitor of this transport system. [] While the compound itself doesn't seem to be actively transported into the cells, it binds to renal cortical tissue, impacting the transport of other organic anions like PAH. []
Q2: Does the structure of 2,2,4-Trimethylpentane metabolites influence their interaction with renal transport systems?
A2: Yes, the specific structure of 2,2,4-Trimethylpentane metabolites influences their interaction with renal transport systems. [] Studies show that 2,4,4-Trimethylpentanoic acid, the major metabolite in rats, and 2,4,4-Trimethyl-5-hydroxypentanoic acid primarily inhibit PAH transport. [] Conversely, 2,2,4-Trimethylpentanoic acid demonstrates less selectivity, affecting both PAH and tetraethylammonium (TEA) transport, suggesting an impact on both organic anion and cation transport systems. [] This difference in selectivity highlights the importance of structural features in determining the specific interactions of these metabolites with renal transport mechanisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid](/img/structure/B1334875.png)
![4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1334884.png)



![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)

![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)



![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)

